

An In-depth Technical Guide to the Synthesis and Characterization of Trimethylstannyldimethylvinylsilane

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Compound of Interest		
Compound Name:	Trimethylstannyldimethylvinylsilan	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct early research on **Trimethylstannyldimethylvinylsilan**e is not readily available in published literature, suggesting it may be a novel or sparsely documented compound. This guide, therefore, presents a prospective approach to its synthesis and characterization based on established principles of organometallic chemistry and data from analogous compounds.

Introduction

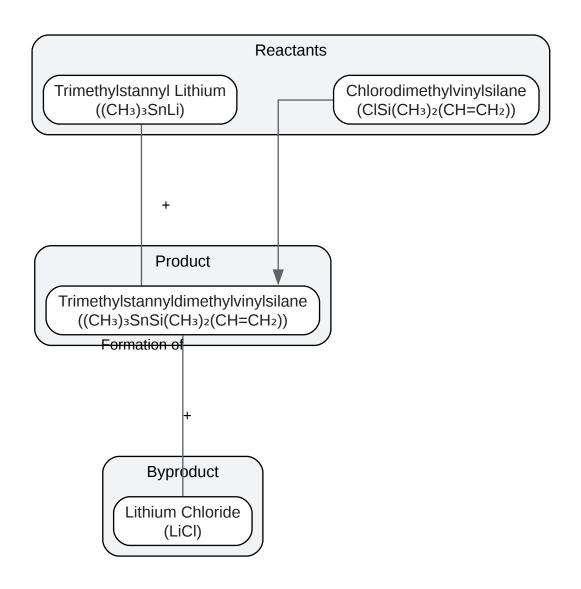
Trimethylstannyldimethylvinylsilane, with the putative structure (CH₃)₃Sn-Si(CH₃)₂(CH=CH₂), represents an interesting bifunctional molecule combining the reactivity of a vinylsilane with the properties of an organostannane. The presence of the Si-Sn bond offers unique chemical properties and potential applications in organic synthesis, polymer chemistry, and materials science.[1][2][3] This document outlines a proposed synthetic route and a comprehensive characterization workflow for this target compound.

Proposed Synthetic Pathway

The most plausible and direct route to **Trimethylstannyldimethylvinylsilan**e involves the nucleophilic substitution of a halogen on a dimethylvinylsilyl halide with a trimethylstannyl nucleophile. A common method for generating such a nucleophile is through the use of



trimethylstannyl lithium.[4] The proposed reaction is the coupling of trimethylstannyl lithium with chlorodimethylvinylsilane.



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Caption: Proposed synthesis of **Trimethylstannyldimethylvinylsilan**e.

Detailed Experimental Protocols

- 3.1. Synthesis of Trimethylstannyl Lithium
- Materials: Trimethyltin chloride, lithium metal, and anhydrous tetrahydrofuran (THF).
- Procedure:



- Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a dropping funnel.
- A solution of trimethyltin chloride in anhydrous THF is added dropwise to the lithium suspension at 0 °C.
- The reaction mixture is stirred at room temperature until the lithium is consumed, and the solution turns dark, indicating the formation of trimethylstannyl lithium.

3.2. Synthesis of Trimethylstannyldimethylvinylsilane

 Materials: Trimethylstannyl lithium solution (prepared in situ), chlorodimethylvinylsilane, and anhydrous THF.

Procedure:

- The freshly prepared solution of trimethylstannyl lithium in THF is cooled to -78 °C.
- A solution of chlorodimethylvinylsilane in anhydrous THF is added dropwise to the trimethylstannyl lithium solution with vigorous stirring.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by fractional distillation under reduced pressure to yield pure **Trimethylstannyldimethylvinylsilan**e.

Predicted Quantitative Data



The following tables summarize the predicted spectroscopic and physical data for **Trimethylstannyldimethylvinylsilan**e. These predictions are based on known data for similar organostannane and organosilane compounds.[5][6][7][8][9][10][11][12][13][14][15]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Coupling Constants (J, Hz)
5.80 - 6.20	ddd	1H	=CH-	$J(H,H)$ cis ≈ 10 , $J(H,H)$ trans ≈ 17 , $J(H,H)$ gem ≈ 4
5.50 - 5.70	dd	1H	=CH ₂ (cis to Si)	J(H,H)cis ≈ 10, J(H,H)gem ≈ 2
5.40 - 5.60	dd	1H	=CH ₂ (trans to Si)	J(H,H)trans ≈ 17, J(H,H)gem ≈ 2
0.10 - 0.20	S	6Н	Si-(CH ₃) ₂	-
0.00 - 0.10	S	9H	Sn-(CH₃)₃	² J(¹¹⁹ Sn,¹H) ≈ 50- 60

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
138 - 142	=CH-
130 - 134	=CH ₂
-2 to -5	Si-(CH ₃) ₂
-8 to -12	Sn-(CH₃)₃

Table 3: Predicted ²⁹Si and ¹¹⁹Sn NMR Data (CDCl₃)



Nucleus	Chemical Shift (δ, ppm)
²⁹ Si	-15 to -25
¹¹⁹ Sn	-10 to -30

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3050 - 3080	=C-H stretch
2960 - 2980	C-H stretch (methyl)
1590 - 1610	C=C stretch
1240 - 1260	Si-CH₃ bend
760 - 780	Sn-C stretch
~520	Si-Sn stretch

Table 5: Predicted Mass Spectrometry Data (EI-MS)

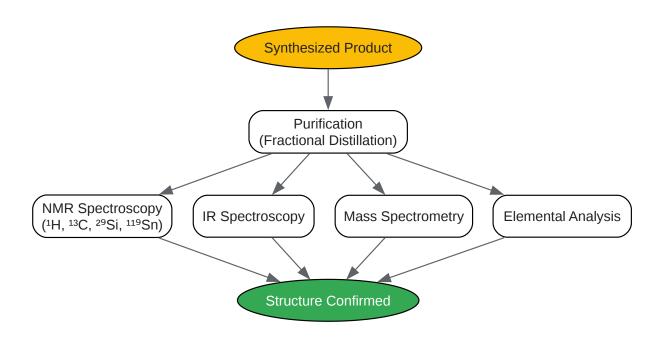
m/z	Assignment
[M]+	Molecular ion
[M - CH ₃]+	Loss of a methyl group
[Sn(CH ₃) ₃]+	Trimethylstannyl cation
[Si(CH ₃) ₂ (CH=CH ₂)]+	Dimethylvinylsilyl cation

Characterization Workflow

A logical workflow for the characterization of the synthesized

Trimethylstannyldimethylvinylsilane is crucial to confirm its identity and purity.





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Caption: Characterization workflow for **Trimethylstannyldimethylvinylsilan**e.

Potential Applications and Future Research

The unique structure of **Trimethylstannyldimethylvinylsilan**e suggests several potential applications. The vinylsilyl moiety can undergo hydrosilylation, polymerization, and other addition reactions, making it a potential monomer for silicon-containing polymers.[16][17][18] The trimethylstannyl group can participate in Stille coupling reactions, providing a route to complex organic molecules.[19][20]

Future research should focus on the experimental validation of the proposed synthesis and characterization. Following successful synthesis, exploration of the reactivity of both the vinyl and the stannyl functionalities will be crucial in unlocking the potential of this novel compound for various applications in synthetic and materials chemistry.

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